![molecular formula C24H27N3O2 B4283446 N-(4-acetylphenyl)-2-cyano-3-[4-(dipropylamino)phenyl]acrylamide](/img/structure/B4283446.png)
N-(4-acetylphenyl)-2-cyano-3-[4-(dipropylamino)phenyl]acrylamide
Overview
Description
N-(4-acetylphenyl)-2-cyano-3-[4-(dipropylamino)phenyl]acrylamide, also known as DPA-714, is a chemical compound used in scientific research for its ability to bind to the translocator protein (TSPO) found in the outer mitochondrial membrane of cells. This protein is involved in a variety of cellular processes, including apoptosis, inflammation, and stress response. DPA-714 has shown potential in a range of research applications, including neuroimaging, cancer research, and drug development.
Mechanism of Action
N-(4-acetylphenyl)-2-cyano-3-[4-(dipropylamino)phenyl]acrylamide binds to the TSPO protein found in the outer mitochondrial membrane of cells. This protein is involved in a variety of cellular processes, including apoptosis, inflammation, and stress response. By binding to TSPO, N-(4-acetylphenyl)-2-cyano-3-[4-(dipropylamino)phenyl]acrylamide can modulate these processes and potentially have a therapeutic effect.
Biochemical and Physiological Effects:
Research has shown that N-(4-acetylphenyl)-2-cyano-3-[4-(dipropylamino)phenyl]acrylamide can modulate a variety of cellular processes, including cell proliferation, apoptosis, and inflammation. Additionally, N-(4-acetylphenyl)-2-cyano-3-[4-(dipropylamino)phenyl]acrylamide has been shown to have potential in cancer therapy, as it can selectively target cancer cells that overexpress TSPO. However, more research is needed to fully understand the biochemical and physiological effects of N-(4-acetylphenyl)-2-cyano-3-[4-(dipropylamino)phenyl]acrylamide.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-acetylphenyl)-2-cyano-3-[4-(dipropylamino)phenyl]acrylamide in lab experiments is its ability to selectively target cells that overexpress TSPO, making it a potential candidate for cancer therapy. Additionally, N-(4-acetylphenyl)-2-cyano-3-[4-(dipropylamino)phenyl]acrylamide has been shown to modulate a variety of cellular processes, making it a useful tool for investigating the role of TSPO in different disease states. However, one limitation of using N-(4-acetylphenyl)-2-cyano-3-[4-(dipropylamino)phenyl]acrylamide is its potential toxicity, as high doses have been shown to cause cellular damage.
Future Directions
There are several future directions for research involving N-(4-acetylphenyl)-2-cyano-3-[4-(dipropylamino)phenyl]acrylamide. One area of interest is the development of N-(4-acetylphenyl)-2-cyano-3-[4-(dipropylamino)phenyl]acrylamide-based therapies for cancer, as it has been shown to selectively target cancer cells that overexpress TSPO. Additionally, more research is needed to fully understand the biochemical and physiological effects of N-(4-acetylphenyl)-2-cyano-3-[4-(dipropylamino)phenyl]acrylamide, as well as its potential in drug development. Finally, research is needed to investigate the potential toxicity of N-(4-acetylphenyl)-2-cyano-3-[4-(dipropylamino)phenyl]acrylamide and to develop safer alternatives.
Scientific Research Applications
N-(4-acetylphenyl)-2-cyano-3-[4-(dipropylamino)phenyl]acrylamide has been used in a range of scientific research applications, including neuroimaging studies to investigate the role of TSPO in neuroinflammation and neurodegenerative diseases. Studies have also shown that N-(4-acetylphenyl)-2-cyano-3-[4-(dipropylamino)phenyl]acrylamide can be used to selectively target cancer cells that overexpress TSPO, making it a potential candidate for cancer therapy. Additionally, N-(4-acetylphenyl)-2-cyano-3-[4-(dipropylamino)phenyl]acrylamide has been investigated for its potential in drug development, as it has been shown to modulate a variety of cellular processes.
properties
IUPAC Name |
(E)-N-(4-acetylphenyl)-2-cyano-3-[4-(dipropylamino)phenyl]prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2/c1-4-14-27(15-5-2)23-12-6-19(7-13-23)16-21(17-25)24(29)26-22-10-8-20(9-11-22)18(3)28/h6-13,16H,4-5,14-15H2,1-3H3,(H,26,29)/b21-16+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCHPXKVWQWCQM-LTGZKZEYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CCC)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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